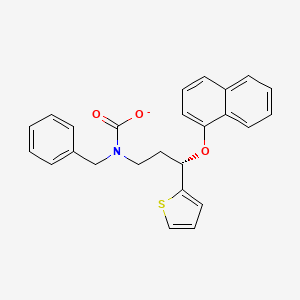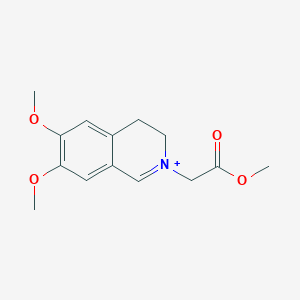
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムは、イソキノリンファミリーに属する複雑な有機化合物です。この化合物は、メトキシ基とジヒドロイソキノリニウムコアを含む独自の構造によって特徴付けられています。
準備方法
合成経路と反応条件
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムの合成は、通常、複数のステップを伴います。一般的な方法の1つは、6,7-ジメトキシ-2-テトラロンの調製から始まり、これは重要な中間体として役立ちます。 この中間体は、エステル化、ヘッククロスカップリング、ディークマン縮合、脱炭酸など、さまざまな反応によって合成できます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が必要になる場合があります。 これには、しばしば、合成を合理化し、コストを削減するために、パラジウム触媒クロスカップリング反応やその他の触媒プロセスなどの高度な技術の使用が含まれます .
化学反応の分析
反応の種類
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬は次のとおりです。
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
置換剤: ハロゲン、アルキル化剤
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究アプリケーション
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムは、次のような幅広い科学研究アプリケーションを持っています。
科学的研究の応用
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium has a wide range of scientific research applications, including:
作用機序
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生化学プロセスに影響を与える可能性があります。 たとえば、特定の酵素を阻害または活性化して、細胞の代謝とシグナル伝達経路の変化を引き起こす可能性があります .
類似化合物の比較
類似化合物
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムに類似する化合物には、次のものがあります。
6,7-ジメトキシ-2-テトラロン: 標的化合物の合成における重要な中間体.
イソキノロン誘導体: これらの化合物は、類似のコア構造を共有し、比較可能な化学的特性を持っています.
独自性
6,7-ジメトキシ-2-(2-メトキシ-2-オキソエチル)-3,4-ジヒドロイソキノリニウムの独自性は、その特定の構造にあり、これにより、幅広い分子標的と相互作用できます。 この汎用性により、科学研究と産業アプリケーションの両方で貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds to 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium include:
6,7-Dimethoxy-2-tetralone: A key intermediate in the synthesis of the target compound.
Isoquinolone derivatives: These compounds share a similar core structure and have comparable chemical properties.
Quinolone derivatives: These compounds also exhibit similar biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both scientific research and industrial applications .
特性
分子式 |
C14H18NO4+ |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C14H18NO4/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2/h6-8H,4-5,9H2,1-3H3/q+1 |
InChIキー |
FKWCJCFNWOFYEH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12348335.png)
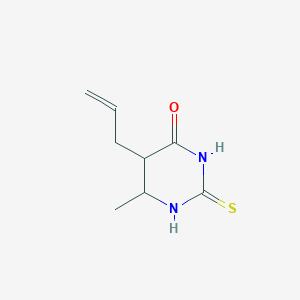

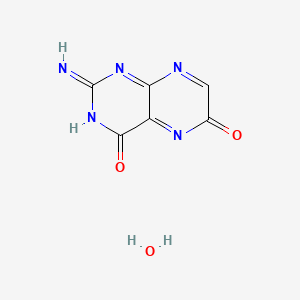



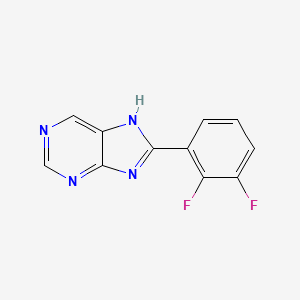
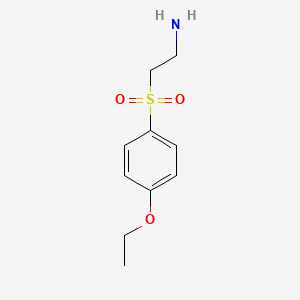
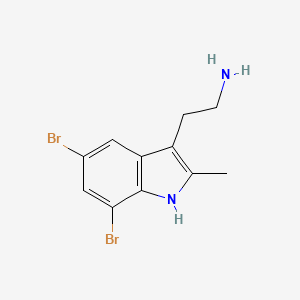
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
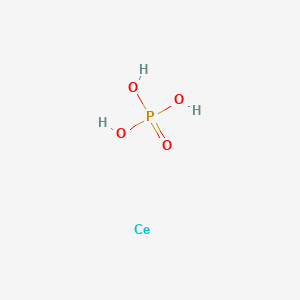
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
